molecular formula C17H21N3O2 B8744614 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cycloheptyl-6-methyl-4-oxo- CAS No. 125055-64-3

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cycloheptyl-6-methyl-4-oxo-

Cat. No.: B8744614
CAS No.: 125055-64-3
M. Wt: 299.37 g/mol
InChI Key: XIKVBHWOSOPFKR-UHFFFAOYSA-N
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Description

4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cycloheptyl-6-methyl-4-oxo- is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cycloheptyl-6-methyl-4-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide, N-cycloheptyl-6-methyl-4-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

125055-64-3

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

N-cycloheptyl-6-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C17H21N3O2/c1-12-7-6-10-15-18-11-14(17(22)20(12)15)16(21)19-13-8-4-2-3-5-9-13/h6-7,10-11,13H,2-5,8-9H2,1H3,(H,19,21)

InChI Key

XIKVBHWOSOPFKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC=C(C(=O)N12)C(=O)NC3CCCCCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture containing 16.32 g (0.08 mol) of 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid and 12.4 ml (0.088 mol) of triethylamine in 480 ml of chloroform is cooled below -10° C. by ice-salt. A solution of 6.5 ml (0.08 mol) of methyl chloroformate in 40 ml of chloroform is dropped to the above mixture at -10° C. during 20 minutes. After stirring for 5 minutes, 9.96 g (0.088 mol) of cycloheptylamine dissolved in 80 ml of chloroform are dropped to the above solution at a temperature between -12° C. and -15° C. during 40 minutes. The reaction mixture is stirred for 1 hour below -10° C. and then allowed to stand overnight under cooling by ice. For working up, the reaction mixture is washed 3 times with 150 ml of 5% sodium hydrogen carbonate solution each, then 3 times with 150 ml of water each. The organic phase is dried over anhydrous sodium sulfate, filtered and evaporated to obtain 20.4 g (85.2%) of the named compound as yellow crystals, m.p.: 172°-174° C.
Quantity
16.32 g
Type
reactant
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step One
Quantity
480 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice-salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.5 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
9.96 g
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Four
Yield
85.2%

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